molecular formula C17H14O B12516024 9-Ethoxy-9-ethynyl-9H-fluorene CAS No. 713130-37-1

9-Ethoxy-9-ethynyl-9H-fluorene

Cat. No.: B12516024
CAS No.: 713130-37-1
M. Wt: 234.29 g/mol
InChI Key: BQLFVEAQOCDGCZ-UHFFFAOYSA-N
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Description

It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features both ethoxy and ethynyl functional groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethoxy-9-ethynyl-9H-fluorene typically involves the functionalization of fluorene derivatives. One common method includes the ethynylation of 9-ethoxyfluorene using ethynylating agents under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-9-ethynyl-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-ethoxy-9-ethynyl-9H-fluorene depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. The ethynyl group can participate in π-π stacking interactions, enhancing the material’s conductivity and stability. In biological applications, the compound’s fluorescent properties can be used to track and visualize biological processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    9-Ethynyl-9H-fluorene: Lacks the ethoxy group, which may affect its solubility and reactivity.

    9-Ethoxy-9H-fluorene:

Uniqueness

9-Ethoxy-9-ethynyl-9H-fluorene is unique due to the presence of both ethoxy and ethynyl groups, which confer distinct electronic and steric properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

713130-37-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

9-ethoxy-9-ethynylfluorene

InChI

InChI=1S/C17H14O/c1-3-17(18-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h1,5-12H,4H2,2H3

InChI Key

BQLFVEAQOCDGCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2C3=CC=CC=C31)C#C

Origin of Product

United States

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